molecular formula C29H25NO5 B13336485 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxynaphthalen-1-yl)propanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxynaphthalen-1-yl)propanoic acid

Cat. No.: B13336485
M. Wt: 467.5 g/mol
InChI Key: RIQBDXCXICTCLP-AREMUKBSSA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxynaphthalen-1-yl)propanoic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound also features a naphthalene ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxynaphthalen-1-yl)propanoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Formation of the Propanoic Acid Backbone: The propanoic acid backbone is constructed through a series of reactions, including alkylation and oxidation.

    Introduction of the Naphthalene Ring: The naphthalene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Deprotection: The Fmoc group is removed under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and naphthalene moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxynaphthalen-1-yl)propanoic acid is used as a building block in peptide synthesis. Its Fmoc-protected amino group allows for selective deprotection and coupling reactions.

Biology

In biological research, this compound can be used to study protein interactions and enzyme mechanisms. Its unique structure makes it a valuable tool for probing biochemical pathways.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxynaphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group can be selectively removed to expose the amino group, which can then participate in various biochemical reactions. The naphthalene ring may interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a naphthalene ring.

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxy group on the phenyl ring.

Uniqueness

The presence of the methoxynaphthalene moiety in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxynaphthalen-1-yl)propanoic acid imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions, which can be advantageous in certain applications.

Properties

Molecular Formula

C29H25NO5

Molecular Weight

467.5 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxynaphthalen-1-yl)propanoic acid

InChI

InChI=1S/C29H25NO5/c1-34-27-15-14-18(19-8-2-7-13-24(19)27)16-26(28(31)32)30-29(33)35-17-25-22-11-5-3-9-20(22)21-10-4-6-12-23(21)25/h2-15,25-26H,16-17H2,1H3,(H,30,33)(H,31,32)/t26-/m1/s1

InChI Key

RIQBDXCXICTCLP-AREMUKBSSA-N

Isomeric SMILES

COC1=CC=C(C2=CC=CC=C21)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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